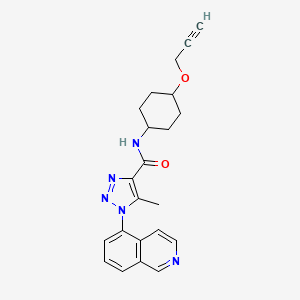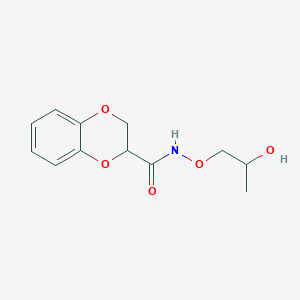![molecular formula C16H20N2O3 B7434663 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione, also known as HCMCD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HCMCD is a cyclic urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione is not fully understood. However, it has been proposed that 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has also been shown to inhibit the activity of viral proteases, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has also been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has several advantages for lab experiments, including its ease of synthesis, low toxicity towards normal cells, and potential applications in various fields. However, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione also has some limitations, including its low solubility in water and its potential toxicity towards aquatic organisms.
Future Directions
There are several future directions for the study of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione. One direction is the optimization of the synthesis method to increase the yield and purity of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione. Another direction is the study of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione's mechanism of action and its potential applications in cancer therapy. Further studies are also needed to investigate the potential applications of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione in other fields, including material science and catalysis.
Synthesis Methods
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been synthesized using various methods, including the reaction of 2-methylphenyl isocyanate with 3-hydroxycyclobutanone, followed by cyclization with phosgene. Another method involves the reaction of 2-methylphenyl isocyanate with 3-hydroxycyclobutanone, followed by cyclization with triphosgene. The yield of 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione using these methods ranges from 50-70%.
Scientific Research Applications
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione has been used as a catalyst for various reactions, including the synthesis of cyclic carbonates and the epoxidation of olefins.
properties
IUPAC Name |
3-[(3-hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-4-2-3-5-13(10)14-8-15(20)18(16(21)17-14)9-11-6-12(19)7-11/h2-5,11-12,14,19H,6-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBVYOGWNXPLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)N(C(=O)N2)CC3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)
![3-[6-(Cyclopropanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434590.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)
![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)


![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide](/img/structure/B7434673.png)
![2-hydroxy-6-methoxy-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzamide](/img/structure/B7434677.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)